molecular formula C15H13ClO3 B6369644 3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% CAS No. 1261958-88-6

3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95%

Cat. No. B6369644
CAS RN: 1261958-88-6
M. Wt: 276.71 g/mol
InChI Key: VOTLBWDTURPDLC-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)benzoic acid (CEPA) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 241.6 g/mol and a melting point of 109-110°C. CEPA has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. 3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in biochemistry, pharmacology, and toxicology.

Mechanism of Action

3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% is believed to act as a proton donor in biochemical reactions. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and toxins. It is also believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids. In addition, 3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a low toxicity. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for research involving 3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95%. It could be used to study the effects of proton donor inhibitors on biochemical and physiological processes. It could also be used to synthesize new compounds with potential therapeutic applications. Additionally, it could be used to study the mechanisms of action of enzymes involved in the metabolism of drugs and toxins. Finally, it could be used to study the effects of inhibitors on the synthesis of fatty acids and nucleic acids.

Synthesis Methods

3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-chloro-4-ethoxyphenol with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction proceeds in two steps, first the formation of the intermediate, 2-chloro-4-ethoxyphenyl benzoate, followed by the formation of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid, 95%. The reaction can be carried out at room temperature or at a slightly elevated temperature.

properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-6-7-13(14(16)9-12)10-4-3-5-11(8-10)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLBWDTURPDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683376
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-88-6
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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